molecular formula C18H13NOS B14300623 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one CAS No. 116227-86-2

1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one

Cat. No.: B14300623
CAS No.: 116227-86-2
M. Wt: 291.4 g/mol
InChI Key: LEDCZKLWQJHQPE-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to both the thiazole ring and the prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

116227-86-2

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H13NOS/c20-17(14-7-3-1-4-8-14)12-11-16-13-21-18(19-16)15-9-5-2-6-10-15/h1-13H

InChI Key

LEDCZKLWQJHQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

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